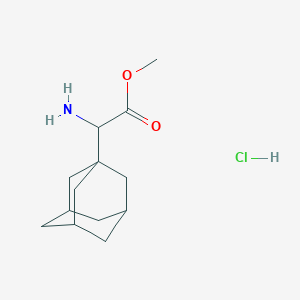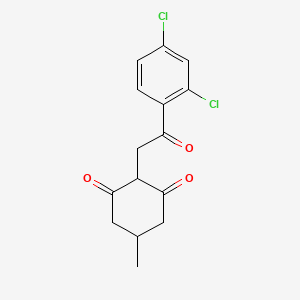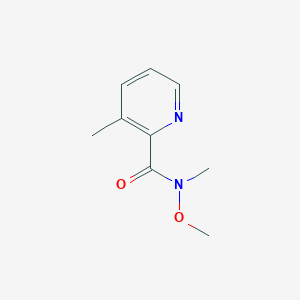
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the United States Food and Drug Administration (FDA) in 2003. Memantine hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory.
作用機序
Memantine hydrochloride works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate activates NMDA receptors, which play a crucial role in synaptic plasticity, the ability of synapses to change their strength in response to experience. However, excessive activation of NMDA receptors can lead to neuronal damage and death, a process known as excitotoxicity. Memantine hydrochloride blocks the activity of NMDA receptors in a non-competitive manner, which means it binds to a different site than glutamate and reduces the influx of calcium ions into the neuron.
生化学的および生理学的効果
Memantine hydrochloride has several biochemical and physiological effects in the brain. It reduces the release of glutamate and other excitatory neurotransmitters, such as acetylcholine and dopamine. It also increases the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA). Memantine hydrochloride has been shown to improve cerebral blood flow and oxygen consumption in patients with Alzheimer's disease. It also has anti-inflammatory and antioxidant properties, which may protect neurons from damage.
実験室実験の利点と制限
Memantine hydrochloride has several advantages and limitations for lab experiments. It has a high affinity for NMDA receptors and a low toxicity profile, which makes it a useful tool for studying the role of NMDA receptors in synaptic plasticity and excitotoxicity. Memantine hydrochloride can be administered to animals or cultured neurons to block NMDA receptor activity and observe the effects on neuronal function and survival. However, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has limited selectivity for NMDA receptors and may affect other ion channels and receptors. In addition, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has a relatively short half-life, which may require frequent dosing in lab experiments.
将来の方向性
There are several future directions for research on Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride. One direction is to investigate its potential use in other neurological disorders, such as Huntington's disease, amyotrophic lateral sclerosis, and epilepsy. Another direction is to develop more selective NMDA receptor antagonists that target specific subunits or domains of the receptor. This may lead to more effective and safer treatments for neurological disorders. Finally, research on the biochemical and physiological effects of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride may provide insights into the mechanisms of synaptic plasticity and excitotoxicity in the brain.
合成法
The synthesis of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by the reduction of 1-adamantanone using sodium borohydride. The second step is the reaction of 1-adamantylamine with methyl chloroacetate to form methyl 2-(1-adamantyl)-2-aminoacetate. The final step is the hydrochloride salt formation by reacting methyl 2-(1-adamantyl)-2-aminoacetate with hydrochloric acid.
科学的研究の応用
Memantine hydrochloride has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride hydrochloride has been investigated for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13;/h8-11H,2-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNVAVZDVJLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)
![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)
![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)
